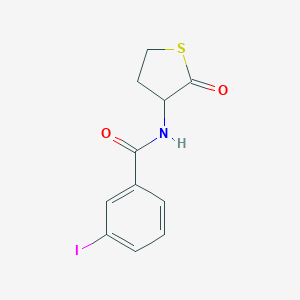

3-iodo-N-(2-oxothiolan-3-yl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10INO2S |

|---|---|

Molecular Weight |

347.17 g/mol |

IUPAC Name |

3-iodo-N-(2-oxothiolan-3-yl)benzamide |

InChI |

InChI=1S/C11H10INO2S/c12-8-3-1-2-7(6-8)10(14)13-9-4-5-16-11(9)15/h1-3,6,9H,4-5H2,(H,13,14) |

InChI Key |

RJRDTFZUEPMPCF-UHFFFAOYSA-N |

SMILES |

C1CSC(=O)C1NC(=O)C2=CC(=CC=C2)I |

Canonical SMILES |

C1CSC(=O)C1NC(=O)C2=CC(=CC=C2)I |

Origin of Product |

United States |

Synthetic Methodologies for 3 Iodo N 2 Oxothiolan 3 Yl Benzamide and Analogues

Retrosynthetic Approaches to the 3-Iodobenzamide-Thiolanone Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. The primary disconnection for 3-iodo-N-(2-oxothiolan-3-yl)benzamide is the amide bond, which is one of the most reliable bond-forming reactions in organic chemistry. This disconnection simplifies the target molecule into two key synthons: a 3-iodobenzoyl cation equivalent and a 3-amino-2-oxothiolane anion equivalent.

These synthons correspond to the following practical starting materials:

3-Iodobenzoic acid or an activated derivative thereof (e.g., an acyl chloride).

3-Amino-2-oxothiolane (also known as α-amino-γ-thiolactone or homocysteine thiolactone).

Strategies for the Construction of the 3-Iodobenzamide (B1666170) Moiety

The 3-iodobenzamide portion of the molecule provides a key structural and functional handle. Its synthesis involves two critical steps: the regioselective introduction of the iodine atom onto the benzene (B151609) ring and the subsequent formation of the amide bond.

The synthesis of the 3-iodobenzamide moiety begins with the formation of 3-iodobenzoic acid. The carboxylic acid and amide functional groups are deactivating and meta-directing for electrophilic aromatic substitution reactions. nih.govacs.org This inherent electronic preference allows for the direct iodination of benzoic acid at the desired C-3 position.

Several methods have been reported for this transformation. A classical approach involves the treatment of benzoic acid with iodine in the presence of an oxidizing agent or a catalyst. For instance, heating benzoic acid with powdered iodine and silver sulfate (B86663) in concentrated sulfuric acid affords 3-iodobenzoic acid in good yield. prepchem.com Another effective method utilizes iodic acid in a mixture of acetic acid, acetic anhydride, and sulfuric acid to iodinate deactivated arenes. nih.gov While modern iridium-catalyzed methods have been developed for the ortho-iodination of benzoic acids, acs.orgacs.orgresearchgate.net the classic electrophilic substitution conditions remain the most direct route to the required meta-isomer.

| Starting Material | Reagents | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| Benzoic Acid | I2, Ag2SO4, H2SO4 (conc.) | Heating on boiling water-bath | 75% | prepchem.com |

| Benzoic Acid | HIO3, AcOH, Ac2O, H2SO4 (conc.) | Reaction followed by reductive workup (aq. Na2SO3) | Good | nih.gov |

Once 3-iodobenzoic acid is obtained, the subsequent amide bond formation with 3-amino-2-oxothiolane can be achieved through several standard coupling protocols. The presence of the iodo-substituent is well-tolerated by most modern amidation conditions.

A common and effective strategy involves the activation of the carboxylic acid. nih.gov This can be accomplished by converting 3-iodobenzoic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-iodobenzoyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with the amino group of the thiolactone to form the desired amide.

Alternatively, peptide coupling reagents can be employed to facilitate the reaction directly from the carboxylic acid, avoiding the need to isolate the acyl chloride. These reagents generate a highly reactive "active ester" or similar intermediate in situ. This intermediate is then attacked by the amine to form the amide bond. The choice of coupling agent can be critical for achieving high yields and minimizing side reactions.

| Method | Activating Reagent(s) | Description |

|---|---|---|

| Acyl Chloride Method | SOCl2 or (COCl)2 | Two-step process: formation of the reactive acyl chloride followed by reaction with the amine. |

| Carbodiimide Coupling | DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | One-pot reaction where the reagent activates the carboxylic acid in situ for direct reaction with the amine. |

| Phosphonium (B103445) Salt Coupling | BOP, PyBOP, or HBTU | Highly efficient reagents that form activated esters, often used in solid-phase peptide synthesis and known for fast reaction times and high yields. |

| Halogen-Bonding Mediated Coupling | N-iodosuccinimide, DABCO | A newer method that utilizes halogen bonding to mediate the formation of the amide bond. oc-praktikum.de |

Stereocontrolled Synthesis of the 2-Oxothiolan-3-yl Moiety

The 2-oxothiolan-3-yl moiety, a cyclic thioester also known as a γ-thiolactone, contains a chiral center at the C-3 position. Its synthesis requires methods that can control the stereochemistry of this α-amino group.

The direct precursor to the 2-oxothiolan-3-yl ring is the α-amino acid, 3-amino-4-mercaptobutanoic acid. The stereoselective synthesis of this precursor is the key challenge. Established methods for α-amino acid synthesis can be adapted for this purpose. libretexts.org

One powerful method is the Strecker synthesis , which involves the reaction of an aldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile. libretexts.orgyoutube.com To generate the required precursor, a protected 3-mercaptopropionaldehyde could be used as the starting aldehyde. The reaction sequence generates a racemic α-amino acid that can be resolved into its constituent enantiomers if a single stereoisomer is desired.

Another versatile route is the amidomalonate synthesis . libretexts.org This method begins with diethyl acetamidomalonate, which is deprotonated and alkylated with a suitable electrophile. For the synthesis of the target precursor, an electrophile such as 2-chloroethyl sulfide (B99878) protected with a suitable group would be used. Subsequent hydrolysis and decarboxylation yield the desired racemic α-amino acid. Enantioselective variations of these classical syntheses, often employing chiral catalysts or auxiliaries, can provide direct access to enantiomerically enriched products. The chemistry of homocysteine thiolactone, which is itself an α-amino-γ-thiolactone, provides a direct parallel for the stability and reactivity of this ring system. nih.gov

With the linear precursor, 3-amino-4-mercaptobutanoic acid, in hand, the final step is the formation of the γ-thiolactone ring. This is an intramolecular cyclization reaction, specifically a thiolesterification. The reaction is typically driven by the proximity of the reacting groups—the thiol group at the γ-position and the carboxylic acid.

The cyclization can often be achieved by treating the amino acid with an acid catalyst, which protonates the carboxyl group and facilitates nucleophilic attack by the thiol. This process readily forms the stable five-membered thiolactone ring, often spontaneously or with gentle heating, especially under acidic conditions which keep the amine group protonated and non-nucleophilic. The formation of homocysteine thiolactone from its aminonitrile precursor in water demonstrates the facility of this type of cyclization. nih.gov While other methods for forming larger ring thiolactones exist, such as ring-closing metathesis or ring expansion, the direct intramolecular cyclization of the γ-mercapto-α-amino acid is the most straightforward and common strategy for forming γ-thiolactones. researchgate.net

Amide Bond Formation Protocols for N-(2-oxothiolan-3-yl)benzamide Systems

Modern Amide Coupling Reagents and Catalytic Systems

The formation of the amide linkage in molecules like this compound is most commonly achieved using stoichiometric coupling reagents that activate the carboxylic acid component. scispace.com These reagents have been refined over decades, leading to a high degree of efficiency and reliability for most applications. scispace.comcapes.gov.br The major classes of these reagents include carbodiimides, as well as phosphonium and aminium (or uronium) salts. capes.gov.br

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are frequently used to facilitate amide bond formation. evitachem.com However, the most widely utilized modern reagents are often benzotriazole-based phosphonium and aminium salts, which have demonstrated high effectiveness in peptide synthesis and are applicable to general amide formation. capes.gov.br Reagents like HATU, HBTU, and PyBOP are preferred for their high efficiency and ability to suppress side reactions, although cost can be a factor on a large scale. scispace.com

Beyond stoichiometric reagents, catalytic systems for amidation are gaining prominence. Boron-based catalysts, including simple boric acid, represent a low-cost and effective option for direct amidation reactions, which can proceed without the need for activating agents. scispace.comyoutube.com

| Acronym | Full Chemical Name | Reagent Class |

|---|---|---|

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Carbodiimide |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium/Uronium Salt |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium/Uronium Salt |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt |

| T3P | Propylphosphonic anhydride | Phosphonic Anhydride |

| CDI | 1,1'-Carbonyldiimidazole | Imidazole-based |

Sustainable and Green Chemistry Approaches in Amidation

In response to the large amounts of waste generated by traditional stoichiometric coupling methods, significant research has focused on developing more sustainable and green amidation protocols. researchgate.netrsc.org These approaches prioritize atom economy, the use of non-hazardous reagents, and the development of recyclable catalytic systems. researchgate.netacs.org

One prominent green strategy is the direct catalytic amidation of carboxylic acids and amines, which avoids pre-activation steps and the formation of stoichiometric byproducts. acs.org This has been successfully demonstrated using a reusable Brønsted acidic ionic liquid that serves as both the catalyst and the solvent, allowing for efficient, scalable synthesis with a significantly improved process mass intensity (PMI). acs.org

Enzymatic catalysis offers another powerful green alternative. rsc.orgnih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to be effective biocatalysts for the direct coupling of carboxylic acids and amines. nih.gov These reactions can be performed in greener solvents, such as cyclopentyl methyl ether, and often yield highly pure products without the need for intensive purification, making them attractive for industrial applications. nih.gov Furthermore, oxidative amidation using recyclable heterogeneous catalysts, like nanoscale zinc oxide and nickel oxide composites, presents a sustainable route from aldehydes and secondary amines. researchgate.net

| Method | Catalyst/System | Key Advantages | Reference |

|---|---|---|---|

| Direct Catalytic Amidation | Brønsted Acidic Ionic Liquid (BAIL) | Reusable catalyst/solvent, scalable, no pre-activation needed, low waste (PMI < 3). | acs.org |

| Enzymatic Synthesis | Candida antarctica lipase B (CALB) | Biocatalytic, mild conditions, high yields, use of green solvents, high product purity. | nih.gov |

| Oxidative Amidation | Recyclable ZnO–NiO–Ni heterojunctions | Uses aldehydes as starting materials, heterogeneous catalyst is recyclable. | researchgate.net |

Photoredox Catalysis and Metal-Free Amide Synthesis

Recent innovations in synthetic methodology have introduced photoredox catalysis as a mild and efficient platform for forming amide bonds. nih.gov This strategy uses visible light to activate a photocatalyst (often based on iridium or ruthenium, but also organic dyes), which then initiates a single-electron transfer (SET) process to generate reactive radical intermediates. nih.govorganic-chemistry.org For instance, a general method for amide synthesis from tertiary amines and carboxylic acids has been developed using an iridium photocatalyst under aerobic conditions with blue light irradiation. acs.org This approach proceeds through the cleavage of C-H and C-N bonds in the amine. acs.org Organic photocatalysts like 3DPAFIPN have also been employed to generate carbamoyl (B1232498) radicals that can participate in amide-forming reactions under mild conditions. nih.govorganic-chemistry.org

Concurrently, there is a strong drive to develop metal-free amidation reactions to avoid the cost and potential toxicity of transition metals. nih.gov Metal-free transamidation, the conversion of an existing amide into a new one, can be achieved using strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) or reagents such as potassium persulfate (K₂S₂O₈). nih.gov Another novel metal-free approach involves the use of highly reactive aryne intermediates, which can activate the N-C bond of amides under transition-metal-free conditions. nih.gov Furthermore, selective activation of secondary amides for subsequent modification can be accomplished in a two-step, metal-free process, highlighting the potential for late-stage functionalization without metal catalysts. emorychem.scienceacs.org

| Approach | Catalyst/Reagent | Reaction Type | Reference |

|---|---|---|---|

| Photoredox Catalysis | (Ir[dF(CF3)ppy]2(dtbpy))PF6 | Amide synthesis from tertiary amines and carboxylic acids | acs.org |

| Photoredox Catalysis | 3DPAFIPN (Organic Dye) | Addition of carbamoyl radicals to imines/olefins | nih.govorganic-chemistry.org |

| Metal-Free | LiHMDS (Lithium bis(trimethylsilyl)amide) | Transamidation of amides with amines | nih.gov |

| Metal-Free | Aryne Intermediates | Activation and insertion into amide N-C bonds | nih.gov |

Post-Synthetic Functionalization and Derivatization of the this compound Scaffold

The 3-iodo substituent on the benzamide (B126) ring of the title compound serves as a versatile synthetic handle for extensive post-synthetic modification and derivatization. The carbon-iodine bond is a prime site for a wide array of transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of complex molecular architectures. researchgate.net

Palladium-catalyzed reactions are particularly powerful tools for this purpose. The Suzuki-Miyaura coupling reaction, for example, allows for the formation of a new carbon-carbon bond by reacting the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester). researchgate.net This can be used to introduce new aryl or alkyl groups at the 3-position. Similarly, the Heck coupling reaction facilitates the formation of carbon-carbon bonds by coupling the aryl iodide with an alkene, yielding styrenyl derivatives. researchgate.net The Sonogashira coupling provides access to aryl alkynes through the reaction of the aryl iodide with a terminal alkyne. researchgate.net

Beyond C-C bond formation, the aryl iodide can be used to install new heteroatom linkages. The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the synthesis of various aniline (B41778) derivatives. Analogous reactions can create carbon-oxygen (ether) and carbon-sulfur (thioether) bonds. researchgate.net Additionally, the iodine atom can be displaced through other transformations, such as cyanation, to introduce a nitrile group. nih.gov These derivatization strategies allow for the systematic exploration of the chemical space around the core scaffold.

| Reaction Name | Coupling Partner | Bond Formed | Resulting Structure |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagent (R-B(OH)2) | Carbon-Carbon (Aryl-Aryl/Alkyl) | 3-Aryl/Alkyl-N-(2-oxothiolan-3-yl)benzamide |

| Heck Coupling | Alkene (R-CH=CH2) | Carbon-Carbon (Aryl-Vinyl) | 3-Vinyl-N-(2-oxothiolan-3-yl)benzamide |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Carbon-Carbon (Aryl-Alkynyl) | 3-Alkynyl-N-(2-oxothiolan-3-yl)benzamide |

| Buchwald-Hartwig Amination | Amine (R2NH) | Carbon-Nitrogen | 3-Amino-N-(2-oxothiolan-3-yl)benzamide |

| Ullmann Condensation (Ether Synthesis) | Alcohol/Phenol (R-OH) | Carbon-Oxygen | 3-Oxy-N-(2-oxothiolan-3-yl)benzamide |

| Cyanation | Cyanide Source (e.g., KCN, CuCN) | Carbon-Carbon (Aryl-Nitrile) | 3-Cyano-N-(2-oxothiolan-3-yl)benzamide |

Advanced Spectroscopic and Crystallographic Characterization of 3 Iodo N 2 Oxothiolan 3 Yl Benzamide Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. numberanalytics.com It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms. numberanalytics.comnumberanalytics.com

One-dimensional ¹H and ¹³C NMR spectra are fundamental tools for identifying the structural components of 3-iodo-N-(2-oxothiolan-3-yl)benzamide analogues. ipb.ptresearchgate.net In ¹H NMR, the chemical shifts, integration, and coupling patterns of proton signals reveal the number and types of hydrogen atoms. For a typical analogue, the aromatic protons of the 3-iodobenzoyl group would appear in the downfield region (approx. 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring. youtube.com The protons on the thiolactone ring would resonate more upfield, with their exact shifts and multiplicities determined by their stereochemical environment and proximity to the sulfur atom and carbonyl group. researchgate.netnih.gov The amide N-H proton typically appears as a broad singlet.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. scilit.com Key signals would include the carbonyl carbons of the amide and thiolactone moieties (typically in the 165-200 ppm range), the aromatic carbons of the iodinated ring, and the aliphatic carbons of the thiolactone ring. nih.govresearchgate.net The carbon directly bonded to the iodine atom would show a characteristic upfield shift due to the heavy-atom effect.

Table 1: Representative ¹H and ¹³C NMR Data for this compound Note: This table presents predicted data based on typical chemical shift values for illustrative purposes.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Description |

|---|---|---|---|

| Amide (N-H) | ~8.5 (broad s) | - | Amide Proton |

| Benzoyl C=O | - | ~165 | Amide Carbonyl |

| Benzoyl Aromatic | ~7.2-8.2 (m) | ~125-140 | Aromatic Protons & Carbons |

| Benzoyl C-I | - | ~95 | Carbon bonded to Iodine |

| Thiolactone C3-H | ~4.8 (m) | ~55 | Methine adjacent to N |

| Thiolactone C4-H₂ | ~2.5 (m) | ~30 | Methylene |

| Thiolactone C5-H₂ | ~3.4 (m) | ~35 | Methylene adjacent to S |

| Thiolactone C=O | - | ~200 | Thioester Carbonyl |

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. numberanalytics.comnumberanalytics.com

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are spin-coupled, typically on adjacent carbon atoms. numberanalytics.comsdsu.edu For this compound, COSY would show correlations between the protons within the thiolactone ring (H3-H4-H5) and among the protons on the aromatic ring, confirming their respective spin systems. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.comepfl.ch It allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, proton signals. researchgate.net For instance, the proton signal at ~4.8 ppm would show a cross-peak with the carbon signal at ~55 ppm, assigning them both to the C3 position of the thiolactone ring.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range correlations between protons and carbons, typically over two or three bonds. numberanalytics.comyoutube.comepfl.ch This is particularly powerful for connecting different fragments of the molecule and identifying quaternary carbons. ipb.pt Key HMBC correlations would include the correlation from the amide N-H proton to the benzoyl carbonyl carbon and the C3 carbon of the thiolactone ring. Additionally, correlations from the aromatic protons to the amide carbonyl carbon would firmly link the 3-iodobenzoyl and N-(2-oxothiolan-3-yl) fragments.

The presence of an iodine atom and a thiolactone ring introduces specific considerations for NMR analysis. For organoiodine compounds, computational prediction of NMR shifts requires specific basis sets, such as 6-311G, as standard sets like 6-31G are not defined for iodine. reed.edu The heavy iodine atom can also influence the relaxation times of nearby nuclei.

For the thiolactone system, advanced NMR techniques can provide insight into its conformational dynamics and reactivity. researchgate.net For example, variable-temperature NMR studies could reveal information about ring-puckering and conformational equilibria. Furthermore, NMR monitoring is an effective method to study the ring-opening reactions of thiolactones, which can be initiated by nucleophiles. nih.govresearchgate.netmdpi.com This allows for the real-time observation of the conversion of the thiolactone into a ring-opened product. nih.gov

X-ray Crystallographic Studies

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry. nih.govresearchgate.net

X-ray crystallography is the gold standard for determining the absolute and relative configuration of chiral molecules. ox.ac.ukwikipedia.org The this compound molecule possesses a stereocenter at the C3 position of the thiolactone ring. X-ray analysis of a single crystal grown from an enantiomerically pure sample can unambiguously establish its absolute configuration as either R or S. wikipedia.orglibretexts.org This is often accomplished through the analysis of anomalous dispersion effects, typically reported as the Flack parameter. nih.gov The analysis also confirms the relative stereochemistry between multiple chiral centers if they exist in more complex analogues. reddit.com The ability to resolve the structure in a chiral (Sohncke) space group is characteristic of an enantiomerically pure compound. nih.gov

The arrangement of molecules in a crystal lattice is dictated by a network of intermolecular interactions. cardiff.ac.uk For analogues of this compound, several key interactions are expected to direct the crystal packing.

Hydrogen Bonding : The amide group provides a classic hydrogen bond donor (N-H) and acceptor (C=O). This allows for the formation of robust N-H···O=C hydrogen bonds, which can link molecules into chains or dimers. scispace.com

Halogen Bonding : A significant interaction in these structures is the halogen bond, an attractive, non-covalent interaction between the electrophilic region on the iodine atom (the σ-hole) and a nucleophilic atom, such as the oxygen of a carbonyl group. mdpi.com In the crystals of related iodo-amides, short intermolecular I···O halogen bonds are observed, leading to the formation of distinct supramolecular motifs like chains or dimers. mdpi.com

Table 2: Potential Intermolecular Interactions in the Crystal Structure of this compound Analogues

| Interaction Type | Donor | Acceptor | Typical Resulting Motif | Reference |

|---|---|---|---|---|

| Hydrogen Bond | Amide N-H | Amide C=O | Chains or Dimers | cardiff.ac.ukscispace.com |

| Halogen Bond | Aromatic C-I | Carbonyl C=O | Chains or Dimers | mdpi.com |

| van der Waals | Throughout the structure | Efficient space filling | mdpi.com |

The interplay of these interactions dictates the final crystal packing arrangement, influencing physical properties of the solid material. For instance, strong, directional interactions like hydrogen and halogen bonds often lead to well-ordered, predictable packing motifs. researchgate.net

Polymorphism and Supramolecular Assembly in Benzamide (B126) Architectures

The ability of a compound to exist in more than one crystalline form, a phenomenon known as polymorphism, is of critical importance in pharmaceutical sciences and materials engineering. The different polymorphs of a substance can exhibit distinct physical properties, such as solubility, melting point, and stability. Benzamide derivatives are well-known for their propensity to form diverse supramolecular assemblies, primarily governed by hydrogen bonding and other non-covalent interactions, which can lead to polymorphism.

In analogues of this compound, the amide functional group is a primary driver for the formation of robust hydrogen-bonded structures. Specifically, the N-H group acts as a hydrogen bond donor, while the carbonyl oxygen is an effective hydrogen bond acceptor. This interaction frequently leads to the formation of dimeric motifs or extended one-dimensional chains. For instance, studies on N-(1,3-thiazol-2-yl)benzamide have revealed the existence of at least three polymorphs. These different forms arise from variations in the hydrogen-bonded dimer geometries. In one polymorph, the dimers are related by a center of inversion, while in another, they are related by a two-fold rotation axis. A third polymorph remarkably contains both types of dimer geometries within its asymmetric unit.

| Interaction Type | Potential Role in Supramolecular Assembly | Example from Analogues |

| N-H···O=C Hydrogen Bonding | Primary driving force for dimerization and chain formation. | Formation of hydrogen-bonded dimers in polymorphs of N-(1,3-thiazol-2-yl)benzamide. |

| π-π Stacking | Stabilization of crystal packing through interactions between aromatic rings. | Commonly observed in the solid-state structures of various benzamide derivatives. |

| Halogen Bonding (C-I···O/N) | Directional interaction that can influence crystal packing and lead to specific synthons. | Expected to be a significant interaction for 3-iodo substituted benzamides. |

| Weak C-H···O Interactions | Contribute to the overall stability of the crystal lattice. | The thiolactone and phenyl rings provide multiple C-H donors. |

Vibrational Spectroscopy (FT-IR, Raman) for Structural Confirmation

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides a powerful, non-destructive method for confirming the molecular structure of compounds like this compound and its analogues. These techniques probe the vibrational modes of a molecule, yielding a unique spectral fingerprint that is sensitive to the functional groups present and their chemical environment.

FT-IR Spectroscopy: The FT-IR spectra of benzamide derivatives are characterized by several key absorption bands that confirm their structural integrity. For N-substituted benzamides, the following regions are of particular diagnostic importance:

N-H Stretching: A prominent band is typically observed in the range of 3500-3200 cm⁻¹. The exact position and shape of this band are sensitive to hydrogen bonding; in the solid state, strong intermolecular hydrogen bonding leads to a broadening and shifting of this peak to lower wavenumbers.

C=O Stretching (Amide I): The amide I band, primarily due to the C=O stretching vibration, is one of the most intense absorptions in the spectrum, usually appearing between 1700 and 1630 cm⁻¹. In N-benzothiazol-2-yl benzamide derivatives, this stretch is noted around 1699–1601 cm⁻¹. japsonline.com

N-H Bending (Amide II): This band, resulting from a coupling of N-H in-plane bending and C-N stretching, is found in the region of 1600-1500 cm⁻¹.

Thiolactone C=O Stretching: The carbonyl group within the 2-oxothiolan ring will also give rise to a strong C=O stretching band. In γ-butyrolactone, a related five-membered lactone, this band appears at a higher frequency than the amide carbonyl, typically around 1770 cm⁻¹. The presence of two distinct carbonyl peaks would be a key feature for N-(2-oxothiolan-3-yl)benzamide analogues.

C-I Stretching: The carbon-iodine stretching vibration is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹, but it is often weak and can be difficult to assign definitively.

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar or symmetric vibrations. For benzamide analogues, key Raman bands include:

Aromatic C-H and C=C Stretching: The aromatic ring gives rise to characteristic bands, including the C-H stretching vibrations above 3000 cm⁻¹ and ring C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Symmetric Vibrations: Raman spectra are particularly useful for observing symmetric vibrations that may be weak or absent in the IR spectrum. The symmetric stretching of the benzene (B151609) ring is often a strong feature in the Raman spectrum.

Theoretical calculations using methods like Density Functional Theory (DFT) are frequently employed to predict the vibrational frequencies of complex molecules. By comparing the calculated spectra with experimental FT-IR and Raman data, a detailed assignment of the observed vibrational modes can be achieved, providing a high degree of confidence in the structural confirmation.

| Vibrational Mode | Typical FT-IR Range (cm⁻¹) | Typical Raman Range (cm⁻¹) | Comments |

| N-H Stretch | 3500-3200 | 3500-3200 | Position and shape are sensitive to hydrogen bonding. |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Characteristic of the benzoyl moiety. |

| Thiolactone C=O Stretch | ~1770 | ~1770 | Expected at a higher frequency than the amide carbonyl. |

| Amide I (C=O) Stretch | 1700-1630 | 1700-1630 | Very strong and characteristic band in FT-IR. |

| Amide II (N-H bend) | 1600-1500 | 1600-1500 | Coupled vibration, strong in FT-IR. |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 | Multiple bands corresponding to ring vibrations. |

| C-I Stretch | 600-500 | 600-500 | Weak intensity, located in the far-infrared region. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the characterization of novel chemical entities. It provides two crucial pieces of information: the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental composition, and the fragmentation pattern, which offers valuable clues about the molecule's structure.

For this compound, the molecular formula is C₁₁H₁₀INO₃S. The theoretical exact mass can be calculated with high precision using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹²⁷I, ¹⁴N, ¹⁶O, and ³²S). This calculated value can then be compared to the experimentally measured mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) from an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap analyzer. A match within a few parts per million (ppm) provides strong evidence for the proposed elemental formula.

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) reveals the compound's connectivity. For analogues of this compound, several characteristic fragmentation pathways can be predicted:

Cleavage of the Amide Bond: The bond between the benzoyl group and the nitrogen atom is a likely point of cleavage. This would result in two primary fragment ions: the 3-iodobenzoyl cation and the protonated 3-amino-2-oxothiolan.

Fragmentation of the Thiolactone Ring: The thiolactone ring can undergo fragmentation through various pathways, such as the loss of carbon monoxide (CO) or other small neutral molecules.

Loss of Iodine: The iodine atom can be lost as a radical or as part of a neutral loss, leading to a significant fragment ion.

The analysis of these fragmentation pathways, in conjunction with the exact mass measurement, allows for the confident identification and structural elucidation of the target compound and its potential metabolites or degradation products. The non-iodinated analogue, N-(2-oxotetrahydrofuran-3-yl)benzamide, has a molecular formula of C₁₁H₁₁NO₃ and a molecular weight of approximately 205.21 g/mol . nih.gov This provides a foundational reference for interpreting the mass spectrum of the iodinated version.

| Compound Name | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| This compound | C₁₁H₁₀INO₃S | 378.9429 |

| N-(2-oxotetrahydrofuran-3-yl)benzamide | C₁₁H₁₁NO₃ | 205.0739 |

| 3-iodobenzoyl cation | C₇H₄IO⁺ | 230.9303 |

| 3-amino-2-oxothiolan (protonated) | C₄H₈NOS⁺ | 118.0326 |

Computational Chemistry and Molecular Modeling of 3 Iodo N 2 Oxothiolan 3 Yl Benzamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is widely applied to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. eurjchem.comresearchgate.net For 3-iodo-N-(2-oxothiolan-3-yl)benzamide, DFT calculations are instrumental in understanding its fundamental chemical nature.

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap signifies high chemical reactivity, low kinetic stability, and high polarizability, suggesting that charge transfer can readily occur within the molecule. researchgate.netnih.gov

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. nih.gov These descriptors include ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical potential (μ), chemical hardness (η), softness (S), and the electrophilicity index (ω). researchgate.netnih.gov These parameters provide a quantitative framework for predicting the molecule's behavior in chemical reactions. For instance, a high electrophilicity index suggests a strong capacity to accept electrons.

| Reactivity Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Associated with the capacity to donate electrons. |

| LUMO Energy (ELUMO) | - | Associated with the capacity to accept electrons. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. researchgate.net |

| Ionization Potential (IP) | -EHOMO | The minimum energy required to remove an electron. |

| Electron Affinity (EA) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The power of an atom to attract electrons to itself. |

| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | Related to the escaping tendency of electrons from an equilibrium system. researchgate.net |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures the resistance to change in electron distribution. researchgate.net |

| Chemical Softness (S) | 1/(2η) | The reciprocal of hardness, indicating a molecule's polarizability. researchgate.net |

| Electrophilicity Index (ω) | μ²/ (2η) | Measures the energy stabilization when the system acquires additional electronic charge. researchgate.net |

This table outlines the key global reactivity descriptors derived from HOMO and LUMO energies and their theoretical significance in the context of molecular reactivity.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. researchgate.net It helps in identifying the regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack, as well as intermolecular interactions like hydrogen bonding. researchgate.netresearchgate.net

The MEP map is color-coded to represent different potential values. Typically, regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, are colored red. These areas are usually located around electronegative atoms like oxygen or nitrogen. nih.gov Conversely, regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack, are colored blue and are often found around hydrogen atoms attached to electronegative atoms. nih.gov Green areas represent neutral potential. For this compound, the MEP map would likely show negative potential around the carbonyl oxygens of the benzamide (B126) and thiolactone moieties, making them potential hydrogen bond acceptor sites. Positive potential would be expected around the amide (N-H) proton, identifying it as a hydrogen bond donor site.

Molecules are not static entities; they exist as an ensemble of different spatial arrangements or conformers resulting from the rotation around single bonds. mdpi.com Conformational analysis aims to identify the most stable, low-energy conformers of a molecule, as these are the most populated and biologically relevant structures.

For the benzamide-thiolanone scaffold of this compound, DFT calculations can be used to construct a potential energy surface (PES) by systematically rotating the key dihedral angles. These angles include the bonds connecting the benzamide group to the thiolactone ring and the orientation of the iodo-phenyl group. By calculating the energy of each conformation, an energy landscape can be generated, revealing the global and local energy minima which correspond to the most stable conformers. This analysis is crucial for understanding the molecule's preferred three-dimensional shape, which dictates how it can interact with other molecules, such as biological receptors.

Molecular Dynamics (MD) Simulations for Conformational Dynamics

While DFT provides insights into the static, time-independent properties of a molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve.

For this compound, an MD simulation would typically place the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The simulation would reveal the flexibility of the molecule, showing transitions between different conformations and the timescale of these changes. It allows for the exploration of the conformational landscape and can confirm the stability of conformers predicted by DFT calculations. Furthermore, MD simulations are essential for studying how the molecule interacts with its environment, including solvent molecules and potential binding partners.

Intermolecular Interaction Analysis in Solution and Solid State

The behavior of molecules in condensed phases (solution and solid state) is governed by a complex network of intermolecular interactions. Understanding these non-covalent forces is key to predicting properties like solubility, crystal packing, and binding affinity.

Theoretical methods are essential for characterizing and quantifying the non-covalent interactions involving this compound. The molecule possesses several key functional groups capable of forming such interactions:

Hydrogen Bonds : The amide group contains a hydrogen bond donor (N-H) and an acceptor (C=O). The carbonyl group on the thiolactone ring also acts as a hydrogen bond acceptor. In the solid state, these groups can form a network of intermolecular hydrogen bonds that define the crystal structure. eurjchem.com

Halogen Bonds : The iodine atom on the benzamide ring can act as a halogen bond donor, interacting with Lewis basic sites (e.g., oxygen or nitrogen atoms) on neighboring molecules.

π-Interactions : The aromatic phenyl ring can participate in π-π stacking or C-H···π interactions.

Computational techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be applied to the results of DFT calculations. These methods analyze the electron density to identify and characterize the strength and nature of specific intermolecular bonds, providing a deeper understanding of the forces that dictate the molecule's supramolecular architecture. nih.gov

Hirshfeld Surface and Fingerprint Plot Analysis for Non-Covalent Interactions

For this compound, the Hirshfeld surface analysis would be mapped with properties such as dnorm, which identifies regions of close intermolecular contacts. The dnorm surface displays a color spectrum where red spots indicate contacts shorter than the van der Waals radii, blue spots represent contacts longer than the van der Waals radii, and white areas show contacts around the van der Waals distance.

Two-dimensional fingerprint plots are derived from the Hirshfeld surface, providing a quantitative summary of the different intermolecular contacts. These plots represent the combination of de (the distance from the surface to the nearest nucleus external to the surface) and di (the distance from the surface to the nearest nucleus internal to the surface). The contribution of various interactions to the total Hirshfeld surface can be quantified, offering a detailed understanding of the crystal packing. For a molecule like this compound, the key interactions would likely involve hydrogen bonds, halogen bonds (due to the iodine atom), and other van der Waals forces.

A hypothetical breakdown of the contributions of different intermolecular contacts for this compound, based on analyses of similar organic molecules, is presented in the table below. nih.gov

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Interaction Type | Percentage Contribution |

|---|---|

| H···H | 35% |

| O···H/H···O | 25% |

| C···H/H···C | 15% |

| I···H/H···I | 10% |

| N···H/H···N | 8% |

| S···H/H···S | 5% |

| Other | 2% |

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is extensively used in drug design to predict the binding mode and affinity of a ligand to a specific protein target.

Molecular docking simulations would be employed to investigate the potential binding of this compound to various biological targets. The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. Docking algorithms then explore various possible conformations of the ligand within the protein's binding site and calculate a scoring function to estimate the binding affinity.

The binding affinity, often expressed as a binding energy (e.g., in kcal/mol), indicates the strength of the interaction. A lower binding energy generally suggests a more stable ligand-protein complex. These studies can reveal key amino acid residues involved in the interaction, such as those forming hydrogen bonds, hydrophobic interactions, or halogen bonds with the ligand. researchgate.netresearchgate.net For instance, the iodine atom in this compound could form significant halogen bonds with electron-donating residues in the protein's active site.

The following table provides hypothetical docking scores and interacting residues for this compound with three potential protein targets.

Table 2: Hypothetical Molecular Docking Results for this compound with Biological Targets

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Protein Kinase A | -8.5 | Lys72, Glu91, Leu173 |

| Cyclooxygenase-2 | -9.2 | Arg120, Tyr355, Ser530 |

| Tumor Necrosis Factor-alpha | -7.8 | Tyr59, Tyr119, Gly121 |

The insights gained from molecular docking studies can guide the rational design of analogues of this compound with improved binding affinity and selectivity for a specific biological target. By identifying the key interactions between the parent compound and the protein, modifications can be proposed to enhance these interactions.

For example, if a particular region of the binding pocket is found to be hydrophobic, modifications to the benzamide ring could be made to include more hydrophobic substituents. Conversely, if a hydrogen bond donor or acceptor is needed to interact with a specific residue, functional groups could be added or modified accordingly. This structure-based drug design approach allows for the focused synthesis of new compounds with a higher probability of being active. rsc.org

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity.

SAR analysis involves qualitatively assessing how changes in the molecular structure of a compound affect its biological activity. For this compound, this would involve synthesizing and testing a series of analogues with modifications at different positions (e.g., substitutions on the benzamide ring, changes to the thiolane ring) to understand which structural features are crucial for activity.

QSAR modeling takes this a step further by developing mathematical equations that quantitatively relate the structural properties (descriptors) of a set of molecules to their biological activity. researchgate.net These descriptors can be electronic, steric, hydrophobic, or topological in nature. A robust QSAR model can be used to predict the activity of newly designed compounds before they are synthesized, thus saving time and resources. semanticscholar.orgresearchgate.net

The combination of molecular docking, SAR, and QSAR provides a powerful platform for in silico guided scaffold optimization. The initial scaffold, in this case, this compound, can be systematically modified in a virtual environment. The predicted binding affinities and biological activities of the designed analogues can then be evaluated using the developed docking protocols and QSAR models.

This iterative process allows for the rapid exploration of a large chemical space to identify promising candidates for synthesis and further experimental testing. For example, different halogen substitutions on the benzamide ring could be explored to optimize halogen bonding interactions, or the stereochemistry of the thiolane ring could be altered to achieve a better fit in the protein's active site. This computational approach streamlines the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency and desired properties.

Crystal Structure Prediction and Polymorphism Studies for Benzamide Derivatives

While dedicated crystal structure prediction (CSP) studies on this compound are not extensively available in peer-reviewed literature, the principles and methodologies for such an analysis are well-established through comprehensive research on the broader class of benzamide derivatives. Computational chemistry serves as a powerful tool to predict the stable crystal structures of a molecule, explore its potential for polymorphism—the ability to exist in multiple crystalline forms—and rationalize the complex interplay of intermolecular forces that govern its solid-state behavior.

The study of benzamide itself provides a foundational understanding of the crystallographic complexity that even simple molecules can exhibit. Benzamide is known to have at least four polymorphs (Forms I, II, III, and IV), with some being metastable and highly disordered acs.org. Advanced CSP methods, particularly those utilizing dispersion-corrected density functional theory (DFT), have been instrumental in navigating the dense lattice energy landscape of benzamide. acs.orgrsc.org These computational techniques can successfully predict the most stable polymorph and provide reliable candidate structures for metastable forms, which can then be used to solve complex structures from experimental data like powder X-ray diffraction (PXRD). acs.orgresearchgate.net

Computational studies on substituted benzamides reveal how chemical modifications influence crystal packing and polymorphism. The potential energy of different polymorphs is often dictated by a delicate balance between intermolecular attractions, such as hydrogen bonding and π–π stacking, and the intramolecular energy required for the molecule to adopt a favorable conformation for packing. rsc.org For instance, studies have shown that substituting hydrogen with fluorine in the ortho-position of benzamide can suppress crystalline disorder, an observation rationalized by CSP calculations which reveal a less dense lattice energy landscape for the fluorinated analog, making disorder less likely. acs.orgcrystalmathatnyu.org

The structural flexibility inherent in many benzamide derivatives is a key factor in their polymorphic behavior. Torsional flexibility, particularly around the amide bond and the bonds connecting to the aryl rings, can lead to different molecular conformations that pack into distinct crystal lattices. mdpi.com This is exemplified in various N-arylbenzamides, where different polymorphs are distinguished by variations in hydrogen-bonding networks and molecular conformation. researchgate.net For a molecule such as this compound, the conformational flexibility of the thiolane ring combined with the rotational freedom of the benzamide group would be critical inputs for any predictive study.

The specific nature and position of substituents play a crucial role. Studies on positional isomers, such as nitro-substituted N-(benzo[d]thiazol-2-yl)benzamides, show that changing the substituent's position from ortho to meta to para can result in crystallization in entirely different space groups, highlighting the substituent's profound impact on the solid-state arrangement. mdpi.com Similarly, the presence of different hydrogen-bonded dimer geometries can be the exclusive feature of separate polymorphs or, in more complex cases, can co-exist within a single asymmetric unit, leading to high Z' structures (where Z' is the number of independent molecules in the asymmetric unit). mdpi.comresearchgate.net

The general approach for CSP of a benzamide derivative like this compound would involve generating a multitude of plausible crystal structures based on the molecule's conformational flexibility and common packing motifs. These structures are then ranked by their calculated lattice energies to identify the most thermodynamically stable forms. crystalmathatnyu.org This process provides invaluable insight into potential polymorphism, which is a critical attribute for the development of molecular materials.

Table 1: Computational Methods in Crystal Structure Prediction of Benzamide Derivatives

| Method/Technique | Application | Key Findings/Insights | Reference |

| Dispersion-Corrected DFT (DFT-D) | Calculation of lattice energies to rank the stability of predicted polymorphs. | Rationalizes the stability ranking of polymorphs by accounting for van der Waals interactions, which are crucial for molecular packing. | rsc.org |

| Crystal Structure Prediction (CSP) Algorithms | Generation of a comprehensive set of hypothetical crystal packings. | Explores the potential energy landscape to identify low-energy, thermodynamically plausible crystal structures. | acs.orgresearchgate.net |

| Powder X-ray Diffraction (PXRD) Assisted CSP | Solving crystal structures from low-quality or complex powder diffraction data. | Computationally generated structures are used as models for Rietveld refinement against experimental PXRD data. | researchgate.net |

| Molecular Mechanics / Force Fields | Initial screening of a large number of potential crystal structures. | Provides a computationally less expensive method to filter and rank structures before more accurate DFT calculations. | nih.gov |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular contacts in the crystal. | Helps in understanding the nature and relative importance of different interactions (e.g., H-bonds, π-stacking) in stabilizing the crystal structure. | nih.gov |

Table 2: Crystallographic Data for Selected Polymorphic Benzamide Derivatives

| Compound Name | Space Group(s) | Z' | Key Structural Features | Reference |

| Benzamide | P2₁/c (Form I), P1 (Form III) | 1 | Form I is the most stable; other forms are metastable and polytypic. Prone to disorder. | acs.org |

| N-(1,3-Thiazol-2-yl)benzamide | P2₁/c (I), C2/c (II), Pc (III) | 1, 1, 4 | Polymorphs exhibit distinct hydrogen-bonded dimer geometries. Form III contains motifs from both I and II. | mdpi.comresearchgate.net |

| N-(3-Hydroxyphenyl)-3-methoxybenzamide | Pna2₁ (I), P-1 (II) | 1, 2 | Different dimensionalities of hydrogen bonding networks (3D net vs. layers) and conformational variations. | researchgate.net |

| N-(furan-3-yl)benzamide | P1 | 2 | Two crystallographically unique but geometrically similar molecules in the asymmetric unit. | nih.gov |

| 3-chloro-N-(2-nitrophenyl)benzamide | Monoclinic | 4 | Molecules are linked by weak C-H···O hydrogen bonds into chains. | nih.gov |

| N-(1,3-dioxoisoindolin-2-yl)benzamide | P2₁/c | - | Crystal structure is stabilized by a network of N-H···O hydrogen bonds. | researchgate.net |

Chemical Biology and Mechanistic Investigations of 3 Iodo N 2 Oxothiolan 3 Yl Benzamide Analogues

Application as Chemical Probes for Target Identification and Validation

The structural features of 3-iodo-N-(2-oxothiolan-3-yl)benzamide analogues make them highly suitable for development into chemical probes to explore biological systems, identify new drug targets, and validate inhibitor binding.

Design of Activity-Based Probes (ABPs) and Fluorescent Tracers

Activity-based protein profiling (ABPP) utilizes covalent chemical probes to assess the functional state of entire enzyme families directly in complex biological samples. researchgate.netfrontiersin.org Analogues of this compound are prime candidates for conversion into Activity-Based Probes (ABPs). The design of such probes typically involves three key components: a reactive group for covalent modification of the target, a recognition element for binding affinity and selectivity, and a reporter tag (e.g., a fluorophore or biotin) for detection and enrichment. researchgate.net

The 3-iodobenzamide (B1666170) scaffold can be leveraged in several ways for probe design:

The Iodo Group as a "Clickable" Handle: The iodine atom can be replaced via palladium-catalyzed cross-coupling reactions (e.g., Sonogashira or Suzuki coupling) with an alkyne or azide (B81097) group. This functional group serves as a bioorthogonal handle for "click chemistry," allowing for the attachment of reporter tags like fluorophores (e.g., BODIPY, fluorescein) or biotin (B1667282) with high efficiency and specificity. acs.org

Photo-Crosslinking Moieties: By modifying the benzamide (B126) structure, a photo-activatable group like a diazirine can be introduced. researchgate.net Upon UV irradiation, this group forms a highly reactive carbene that covalently crosslinks the probe to its binding partner, enabling target identification.

Fluorescent Tracers: A fluorophore can be directly incorporated into the structure, creating a fluorescent tracer. For instance, fluorescent probes have been developed for the bacterial cell division protein FtsZ to enable competitive binding assays. acs.orgbohrium.com An analogue could be similarly modified, allowing researchers to visualize its localization in cells or to measure its binding affinity through techniques like fluorescence polarization. acs.org The development of such probes is crucial for screening new inhibitors and understanding their mechanism of action. acs.orgmdpi.com

Competitive Profiling Strategies for Enzyme Inhibitor Discovery

Competitive profiling is a powerful method for identifying and characterizing enzyme inhibitors. In this approach, a library of unlabeled test compounds (like various benzamide analogues) is screened for its ability to compete with a chemical probe for binding to a target enzyme or a set of enzymes.

A common format is the fluorescence polarization (FP)-based competition assay. acs.org The principle is as follows:

A fluorescent probe designed to bind a specific enzyme site is incubated with the target enzyme. This binding results in a high FP signal because the large enzyme-probe complex tumbles slowly in solution.

A test compound is added to the mixture.

If the test compound binds to the same site as the fluorescent probe, it will displace the probe from the enzyme. The freed, small fluorescent probe tumbles rapidly, leading to a decrease in the FP signal.

This strategy has been successfully applied to discover allosteric inhibitors of the bacterial protein FtsZ, using fluorescent probes that bind to the inhibitor pocket. acs.orgbohrium.com By screening a library of simplified benzamide analogues, new FtsZ-targeting inhibitors were identified. acs.org This methodology allows for the high-throughput screening of compound libraries to find new hits and for the quantitative determination of inhibitor potency (IC₅₀ or Kᵢ values) for lead compounds.

Enzymatic Activity Modulation and Inhibition Mechanisms (in vitro)

Benzamide-based compounds have been shown to modulate the activity of a diverse range of enzymes. The specific substitution pattern on the benzamide ring and the nature of the N-linked moiety dictate the target selectivity and inhibitory mechanism.

Kinetic Studies of Enzyme Inhibition

Kinetic studies are essential to understand how an inhibitor affects its target enzyme, revealing its potency and mechanism of action (e.g., competitive, non-competitive, or mixed-type inhibition). Analogues of this compound have been investigated against several important enzyme classes.

Filamentous temperature-sensitive mutant Z (FtsZ) is a bacterial homolog of tubulin that is essential for cell division, making it a prime target for new antibiotics. nih.govnih.gov Benzamide derivatives are among the most studied classes of FtsZ inhibitors. mdpi.comnih.gov Rather than inhibiting GTPase activity, many benzamides work by an unusual mechanism: they bind to an allosteric site (an interdomain cleft) and induce conformational changes that lead to the formation of hyper-stable FtsZ polymers. nih.govresearchgate.net This aberrant polymerization disrupts the formation of the normal, dynamic Z-ring required for cell division, ultimately leading to bacterial cell death. nih.govnih.gov Kinetic studies often involve light scattering or sedimentation assays to measure the rate and extent of FtsZ polymerization. The potency of these compounds is typically reported as Minimum Inhibitory Concentrations (MICs) against bacterial strains.

| Compound | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| PC190723 | S. aureus | 0.5–1 | mdpi.com |

| Benzodioxane-benzamides | S. pneumoniae | 25–80 | mdpi.com |

| TXA707 | S. aureus | ~0.25 | nih.gov |

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system that degrade cholinergic neurotransmitters. Their inhibition is a primary strategy for treating Alzheimer's disease. nih.gov Numerous benzamide derivatives have been synthesized and evaluated as cholinesterase inhibitors. nih.govnih.govnih.gov Kinetic studies, often using the Ellman method, reveal that many of these compounds exhibit potent, low nanomolar inhibition and often display a mixed-type inhibition mechanism, suggesting they bind to both the catalytic active site and a peripheral site on the enzyme. nih.govmdpi.com

| Compound Class/Name | AChE IC₅₀ | BChE IC₅₀ | Reference |

|---|---|---|---|

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | 0.056 µM | 9.01 µM (BACE1) | nih.gov |

| Picolinamide Derivative (7a) | 2.49 µM | >247 µM | nih.gov |

| Nicotinamide Derivative (N4) | 12.14 nM | Not Reported | rawdatalibrary.net |

| Cinnamamide Derivative (C4) | 10.67 nM | Not Reported | rawdatalibrary.net |

HDACs are epigenetic regulators that remove acetyl groups from histones, playing a critical role in gene expression. HDAC inhibitors are an important class of anticancer agents. nih.govnih.gov The N-(2-aminophenyl)-benzamide scaffold is a well-established zinc-binding group (ZBG) for class I-selective HDAC inhibitors like Entinostat (MS-275). acs.orgacs.org Kinetic assays using purified human HDAC enzymes show that these compounds can inhibit HDAC1, 2, and 3 at nanomolar to low-micromolar concentrations. nih.govnih.govacs.org Kinetic binding studies reveal that unlike hydroxamic acids (which are often fast-on/fast-off), some benzamide inhibitors can exhibit slower binding kinetics. nih.gov

| Compound | HDAC1 IC₅₀ (µM) | HDAC2 IC₅₀ (µM) | HDAC3 IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound 7j | 0.65 | 0.78 | 1.70 | nih.gov |

| Compound 5e | 26.2 (nM) | 12.2 (nM) | 0.56 | nih.gov |

| GK444 (15a) | 0.100 | 0.092 | Not Reported | acs.org |

| GK480 (15b) | 0.116 | 0.143 | Not Reported | acs.org |

Glucokinase is a key regulator of glucose metabolism in the pancreas and liver, making it a target for type 2 diabetes therapies. While many compounds are inhibitors, there is significant interest in GK activators (GKAs). Computational and synthetic studies have explored benzamide derivatives as GKAs. nih.gov A 3D-QSAR study on 43 benzamide derivatives identified key pharmacophoric features required for GK activation, providing a model for designing new, more potent activators. nih.gov One such benzamide derivative, PF-04937319, has advanced to clinical trials. nih.gov

sEH: Soluble epoxide hydrolase is an enzyme that degrades anti-inflammatory and vasodilatory lipid epoxides. Its inhibition is a therapeutic strategy for hypertension and inflammation. acs.orgnih.gov Amides and ureas are well-known pharmacophores that fit into the sEH catalytic pocket. nih.govnih.gov Optimization of amide-based inhibitors has focused on improving physicochemical properties like water solubility to enhance bioavailability. acs.org

PPARγ: Peroxisome proliferator-activated receptors are nuclear receptors that regulate gene expression related to metabolism and inflammation. google.com Benzamide derivatives have been patented as PPARγ modulators for potential use in metabolic diseases, inflammatory disorders, and cancer. google.comgoogle.com These compounds can act as either agonists or antagonists, and their development aims to achieve therapeutic benefits while minimizing the side effects associated with full agonists. acs.org

Mechanistic Elucidation of Enzyme-Ligand Interactions

Understanding how a ligand binds to its target at the atomic level is crucial for rational drug design. This is achieved through a combination of structural biology, molecular modeling, and biochemical experiments.

FtsZ: X-ray crystallography has been instrumental in revealing that benzamide inhibitors bind to a specific allosteric cleft located between the N-terminal GTP-binding domain and the C-terminal domain. acs.orgnih.gov This binding site is distinct from the highly conserved GTP-binding pocket used by FtsZ for polymerization. nih.gov Molecular docking studies help to rationalize the structure-activity relationships (SAR) observed in a series of analogues, explaining how modifications to the benzamide scaffold affect binding affinity and antibacterial activity. nih.govmdpi.com

HDACs: The binding mode of benzamide inhibitors to HDACs is well-characterized. The N-(2-aminophenyl) group acts as a key zinc-binding group (ZBG), coordinating with the catalytic Zn²⁺ ion in the active site. researchgate.netresearchgate.net Molecular docking studies show that the benzamide moiety orients into the narrow active site channel, with the rest of the molecule extending towards the surface of the enzyme to interact with the "cap" region. nih.govpku.edu.cnnih.gov These models explain the observed selectivity for class I HDACs (HDAC1, 2, 3) over other classes. nih.govnih.gov

Cholinesterases: Molecular docking simulations have revealed that benzamide-based inhibitors often adopt a dual-binding mode within the active site gorge of AChE. nih.gov One part of the molecule typically interacts with key residues in the catalytic active site (CAS) at the bottom of the gorge, while another part interacts with the peripheral anionic site (PAS) near the entrance. nih.govmdpi.com This dual-site interaction can interfere with both substrate hydrolysis and the enzyme's non-catalytic role in promoting amyloid-beta aggregation. nih.gov

Molecular Target Identification and Validation Studies

Confirming that a compound's biological effect is due to its interaction with a specific molecular target is a critical step in drug discovery. For benzamide analogues, several methods are employed to validate their proposed targets.

A primary and powerful validation technique involves the generation and analysis of drug-resistant mutants. For FtsZ inhibitors, this is a well-established method. Bacteria (e.g., S. aureus or B. subtilis) are cultured in the presence of the benzamide inhibitor at concentrations that inhibit growth. nih.gov Spontaneously arising resistant colonies are isolated, and their ftsZ gene is sequenced. The consistent discovery of point mutations within the gene, specifically in the region coding for the inhibitor's binding cleft (e.g., at residue G196 for S. aureus FtsZ), provides compelling genetic evidence that FtsZ is the direct target. nih.gov

Furthermore, observing the cellular phenotype induced by the compound can provide strong correlative evidence. For FtsZ inhibitors, treatment leads to a characteristic cell filamentation phenotype, as cells can no longer divide. acs.org Microscopy studies showing that fluorescently-labeled benzamides co-localize with FtsZ structures inside the bacterial cell further support on-target engagement. nih.gov

For other targets like HDACs, target validation in a cellular context often involves measuring the downstream consequences of enzyme inhibition. For example, treatment of cancer cells with a benzamide HDAC inhibitor leads to a measurable increase in the acetylation of histone proteins (e.g., H3K9) and non-histone proteins, which can be detected by western blot. nih.gov This biochemical evidence confirms that the compound is engaging and inhibiting its target inside the cell.

Table of Compound Names

| Abbreviation / Trivial Name | Full Chemical Name |

|---|---|

| This compound | This compound |

| PC190723 | 2-((6-chloropyridin-3-yl)methoxy)-N-(thiazol-2-yl)benzamide |

| TXA707 | N-(1,3-thiazol-2-yl)-2-{[6-(trifluoromethyl)pyridin-3-yl]methoxy}benzamide |

| Entinostat (MS-275) | N-(2-aminophenyl)-4-((pyridin-3-ylmethoxy)carbonylamino)methylbenzamide |

| PF-04937319 | (R)-N-(5-chlorothiazol-2-yl)-4-(N-(4-methyl-1H-imidazol-5-yl)sulfamoyl)benzamide |

| Chidamide | N-(2-amino-5-fluorophenyl)-4-(((1-oxido-3-pyridinyl)methyl)amino)benzamide |

| Mocetinostat | N-(2-aminophenyl)-4-(((4-(pyridin-3-yl)pyrimidin-2-yl)amino)methyl)benzamide |

Investigation of Specific Protein-Ligand Interactions: A Call for Research

There are no publicly available studies that identify or characterize the specific protein targets of this compound. Determining the binding affinity, kinetics, and the precise molecular interactions between this ligand and its potential protein partners is a fundamental area for future research. Techniques such as affinity chromatography, surface plasmon resonance (SPR), and X-ray crystallography would be invaluable in identifying and validating these interactions.

Elucidation of Perturbed Biological Pathways: An Unexplored Landscape

The biological pathways that may be modulated by this compound are currently unknown. Transcriptomic, proteomic, and metabolomic studies would be necessary to map the cellular response to this compound and to understand its broader physiological impact.

Structure-Activity Relationship (SAR) Studies: Awaiting Investigation

The relationship between the chemical structure of this compound and its biological activity has not been explored. SAR studies are crucial for optimizing lead compounds and developing analogues with improved properties.

Rational Design of Analogues for Enhanced Specificity and Potency: A Future Endeavor

The rational design of analogues of this compound is contingent on initial findings regarding its biological targets and mechanism of action. Once a primary target is identified, computational modeling and medicinal chemistry approaches can be employed to design new molecules with enhanced specificity and potency.

Functional Group Contributions to Molecular Recognition: An Area Ripe for Discovery

An analysis of the contribution of the individual functional groups of this compound—the iodo-substituted benzamide moiety and the 2-oxothiolan ring—to molecular recognition is yet to be performed. Systematic modification of these groups would provide insight into the key determinants of binding and activity.

Cellular Studies on Target Engagement and Phenotypic Effects: The Next Frontier

To bridge the gap between molecular interactions and cellular responses, a series of cell-based assays are required. These studies would provide crucial information on the compound's ability to engage its target within a cellular context and the resulting phenotypic changes.

Cell-Based Assays for Investigating Molecular Mechanisms: A Necessary Step

The development and implementation of cell-based assays are essential to confirm target engagement and to dissect the downstream signaling events. Reporter gene assays, thermal shift assays, and high-content imaging could all be employed to shed light on the molecular mechanisms of this compound.

Analysis of Cellular Responses to Targeted Interventions

The investigation into the cellular effects of analogues of this compound has centered on structurally related N-acyl-homocysteine thiolactones (N-AHTs). These compounds have been evaluated for their ability to modulate quorum sensing (QS) in bacteria, a process of cell-to-cell communication that regulates gene expression in response to population density. The following research findings detail the cellular responses observed upon intervention with these analogues.

Modulation of Quorum Sensing Receptors

Research has focused on the interaction of N-AHTs with QS receptors, particularly the RhlR receptor in Pseudomonas aeruginosa. The activity of these analogues is typically assessed using reporter strains, such as E. coli, that have been genetically modified to express the target receptor and a reporter gene (e.g., for bioluminescence) that is activated upon receptor binding.

A study exploring a range of N-AHTs with varying acyl chain structures revealed their potential as both agonists (activators) and antagonists (inhibitors) of RhlR. The potency of these compounds was quantified by determining their half-maximal effective concentration (EC₅₀) for agonism and their half-maximal inhibitory concentration (IC₅₀) for antagonism.

Notably, the isovaleryl homocysteine thiolactone analogue demonstrated significant potency as an RhlR agonist, with an EC₅₀ value of 463 nM in an E. coli reporter strain. nih.gov This indicates a high affinity for the RhlR receptor, leading to a robust cellular response at sub-micromolar concentrations. The study also highlighted that several N-AHTs were largely inactive towards another QS receptor, LasR, suggesting a degree of selectivity in their cellular targeting. nih.gov

The table below summarizes the activity of selected N-acyl-homocysteine thiolactone analogues on the RhlR quorum sensing receptor.

| Compound | Activity Type | EC₅₀ (µM) nih.govresearchgate.net | % Inhibition (at 10 µM) nih.gov |

| Butyryl homocysteine thiolactone | Agonist | 3.82 | N/A |

| Isovaleryl homocysteine thiolactone | Agonist | 2.58 | N/A |

| Cyclobutanoyl homocysteine thiolactone | Agonist | 1.65 | N/A |

| Phenylacetyl homocysteine thiolactone | Antagonist | N/A | 28% |

| Cinnamoyl homocysteine thiolactone | Antagonist | N/A | 74% |

N/A: Not Applicable

Structure-Activity Relationship Insights

The analysis of cellular responses to a library of N-AHT analogues has provided valuable insights into their structure-activity relationships. It has been observed that modifications to the acyl chain of the N-AHT molecule significantly influence its biological activity. For instance, the introduction of a cyclobutyl group in place of a linear acyl chain was found to enhance the agonistic potency for the RhlR receptor. nih.gov

Furthermore, the thiolactone headgroup itself, being a close structural mimic of the native N-acyl-homoserine lactone (N-AHL) signal molecules, has been shown to be a viable and, in some cases, superior alternative for interacting with QS receptors. researchgate.net The stability of the thiolactone ring compared to the lactone ring of native N-AHLs is another factor that contributes to their sustained cellular activity. nih.gov

In studies involving other bacterial reporter strains, such as Chromobacterium violaceum, certain N-AHT analogues have demonstrated the ability to inhibit QS-regulated processes, like pigment production, at varying concentrations. researchgate.net This further underscores the potential of these compounds to intervene in cellular signaling pathways.

The following table presents data on the quorum sensing inhibition activity of selected N-acyl homoserine lactone analogues, which share the N-acyl moiety with the thiolactone compounds of interest.

| Compound | Target Organism | Inhibition Activity (at 100 µM) researchgate.net |

| N-(4-chlorobenzyl)-2-(4-(4,5-dihydro-1H-imidazole-2-yl) phenoxy) acetamide | Chromobacterium violaceum CV026 | 90% |

This information highlights the potential for targeted intervention in cellular processes by modifying the chemical structure of these analogues.

Emerging Research Avenues and Future Perspectives for 3 Iodo N 2 Oxothiolan 3 Yl Benzamide Research

Development of Asymmetric Synthetic Methodologies for Enantiopure Analogues

The 3-aminothiolan-2-one core of 3-iodo-N-(2-oxothiolan-3-yl)benzamide contains a stereocenter, which necessitates the development of asymmetric synthetic routes to access enantiomerically pure forms of the compound and its analogues. The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even responsible for undesirable off-target effects.

Future research in this area will likely focus on several key strategies for achieving high enantioselectivity. One promising approach is the use of chiral catalysts in the synthesis of the 3-aminothiolan-2-one ring. For instance, proline-catalyzed asymmetric Mannich reactions have been successfully employed for the synthesis of quaternary α- and β-amino acids and could be adapted for the synthesis of chiral thiolactone precursors. nih.gov Additionally, photoredox-mediated C–O bond activation of aliphatic alcohols using a chiral glyoxylate-derived N-sulfinyl imine as a radical acceptor represents an innovative and atom-economical method for the asymmetric synthesis of unnatural α-amino acids, a strategy that could be conceptually applied to the synthesis of the chiral thiolactone moiety. rsc.org

Another avenue of exploration is the enzymatic resolution of a racemic mixture of 3-aminothiolan-2-one or a suitable precursor. Lipases and other hydrolases are known to exhibit high enantioselectivity and could be employed to selectively acylate or deacylate one enantiomer, allowing for the separation of the two. The development of robust and scalable asymmetric syntheses will be crucial for producing high-quality enantiopure materials for detailed biological evaluation.

Advanced Characterization of Dynamic Molecular Behavior

Understanding the three-dimensional structure and conformational dynamics of this compound is fundamental to deciphering its interaction with biological macromolecules. Advanced analytical and computational techniques will be instrumental in providing a detailed picture of its molecular behavior.